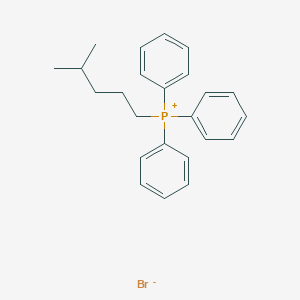

Isohexyltriphenylphosphonium Bromide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-methylpentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVQDUYONNRCAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448628 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70240-41-4 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Isohexyltriphenylphosphonium Bromide

Executive Summary

Isohexyltriphenylphosphonium Bromide (also known as (4-methylpentyl)triphenylphosphonium bromide) is a quaternary phosphonium salt primarily utilized as a precursor for Wittig reagents (phosphonium ylides). Upon deprotonation, it generates a nucleophilic ylide capable of reacting with aldehydes or ketones to install the isohexylidene moiety (

This guide details the quaternization of triphenylphosphine (

Part 1: Scientific Foundation & Retrosynthetic Logic

Reaction Mechanism

The synthesis proceeds via a classic Bimolecular Nucleophilic Substitution (

-

Nucleophile: Triphenylphosphine (

) - Neutral, soft Lewis base. -

Electrophile: 1-bromo-4-methylpentane - Primary alkyl halide.

-

Leaving Group: Bromide ion (

) - Weak base, excellent leaving group.

Steric Considerations: Although the isohexyl chain possesses a terminal isopropyl branch, the reaction center (C1) is primary. The branching at C4 is sufficiently distal to exert minimal steric hindrance on the approaching nucleophile. Consequently, the reaction kinetics are favorable under reflux conditions.

Solvent Selection Logic

The choice of solvent dictates the isolation strategy:

-

Toluene (Recommended): Phosphonium salts are generally insoluble in non-polar aromatic hydrocarbons. Using toluene allows the product to precipitate as it forms, driving the equilibrium forward (Le Chatelier’s principle) and simplifying workup to a filtration step.

-

Acetonitrile (

): A polar aprotic solvent that accelerates

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Purity | Role |

| Triphenylphosphine | 262.29 | 1.05 | >99% | Nucleophile |

| 1-Bromo-4-methylpentane | 165.07 | 1.00 | >97% | Electrophile |

| Toluene (Anhydrous) | 92.14 | Solvent | 99.8% | Reaction Medium |

| Diethyl Ether | 74.12 | Wash | ACS | Impurity Removal |

Safety Note: Alkyl bromides are irritants and potential alkylating agents. Triphenylphosphine is a sensitizer. Perform all operations in a fume hood.

Synthesis Workflow (Toluene Method)

Step 1: Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen (

) inlet adapter. -

Flame-dry or oven-dry the glassware to ensure anhydrous conditions. Moisture competes with the alkyl halide, leading to triphenylphosphine oxide (

) formation.

Step 2: Reaction[1][4][5]

-

Charge the flask with Triphenylphosphine (13.1 g, 50 mmol) .

-

Add Anhydrous Toluene (60 mL) . Stir until

is fully dissolved. -

Add 1-Bromo-4-methylpentane (8.25 g, ~7.0 mL, 50 mmol) via syringe.

-

Initiate a gentle

sweep, then reduce to a static blanket (bubbler). -

Heat the mixture to reflux (110°C) using an oil bath.

-

Maintain reflux for 16–24 hours .

-

Observation: A white precipitate should begin to form within the first few hours, thickening as the reaction progresses.

-

Step 3: Workup & Isolation[6]

-

Cool the reaction mixture to room temperature.

-

Vacuum filter the suspension using a sintered glass funnel (porosity M).

-

Critical Wash Step: Wash the filter cake with 3 x 20 mL of cold Toluene , followed by 3 x 20 mL of Anhydrous Diethyl Ether .

-

Reasoning: Toluene removes unreacted alkyl bromide. Diethyl ether removes unreacted triphenylphosphine (which is soluble in ether) while the phosphonium salt remains insoluble.

-

-

Dry the white solid in a vacuum oven at 50°C for 6 hours to remove residual solvent.

Troubleshooting & Optimization

-

No Precipitate? If the product oils out instead of crystallizing (common with impurities), scratch the glass with a spatula to induce nucleation or add a seed crystal. Alternatively, switch the solvent to Xylene (higher boiling point, 140°C) to push kinetics.

-

Brown Coloration? Indicates oxidation or iodine contamination (if iodide was used as catalyst). Recrystallize immediately.

Part 3: Purification & Characterization

If the crude melting point is broad, recrystallization is required.

Recrystallization Protocol:

-

Dissolve the crude salt in a minimum amount of hot Chloroform (

) or Ethanol . -

Slowly add Diethyl Ether or Ethyl Acetate (anti-solvent) until cloudiness persists.

-

Cool to 4°C overnight. Collect crystals by filtration.

Characterization Data (Expected):

-

Appearance: White crystalline powder.

-

Melting Point: Typically >150°C (Specific value depends on crystal packing; determine experimentally).

-

NMR (

-

NMR (

Part 4: Visualization of Workflows

Synthesis Process Flow

Figure 1: Step-by-step workflow for the precipitation-driven synthesis of the phosphonium salt.

Application Context: Wittig Reaction

Figure 2: The role of the synthesized salt in the Wittig reaction pathway.

References

-

Preparation of Phosphonium Salts (General Protocol)

- Source: Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 40, p.66 (1960).

- Context: Standard procedure for alkyltriphenylphosphonium bromides using toluene reflux.

-

URL:[Link]

-

Wittig Reaction Mechanism & Applic

-

Solvent Effects in Quaterniz

Sources

- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

- 6. CN101775036B - Method for preparing tetraphenylphosphonium bromide by non-solvent method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction [organic-chemistry.org]

A Technical Guide to the Solubility of Isohexyltriphenylphosphonium Bromide

Abstract: Isohexyltriphenylphosphonium bromide is a quaternary phosphonium salt with significant potential in organic synthesis, particularly as a Wittig reagent.[1][2] The efficacy of such reagents is fundamentally linked to their solubility characteristics within reaction media. This guide provides a comprehensive overview of the solubility of this compound, grounded in the core principles of physical organic chemistry. Due to the scarcity of published quantitative data for this specific compound, this document establishes a predictive framework based on the behavior of analogous alkyltriphenylphosphonium salts and outlines a rigorous, self-validating experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound belongs to the class of organic compounds known as phosphonium salts. These salts are characterized by a central phosphorus atom bonded to four organic groups, carrying a net positive charge that is balanced by a counter-anion, in this case, bromide. The structure consists of a bulky, nonpolar triphenylphosphine head and a six-carbon isohexyl alkyl tail.

The primary application for this and similar phosphonium salts is in the generation of phosphonium ylides for the Wittig reaction, a cornerstone of synthetic chemistry for the formation of carbon-carbon double bonds.[2][3] The choice of solvent for a Wittig reaction is critical, and a deep understanding of the phosphonium salt's solubility is paramount for optimizing reaction conditions, maximizing yield, and simplifying purification.

Physicochemical Properties & Theoretical Solubility Framework

To understand the solubility of this compound, one must consider the interplay between its ionic and organic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70240-41-4 | [1] |

| Molecular Formula | C24H28BrP | [1] |

| Molecular Weight | 427.36 g/mol | [1] |

| Appearance | Typically a white or off-white crystalline or amorphous solid.[4] | General observation for phosphonium salts |

| Known Solubility | Soluble in Dichloromethane.[1] | [1] |

Factors Governing Solubility

The dissolution of an ionic compound is a battle between two primary energy considerations:

-

Lattice Energy: The energy holding the ions together in the crystal lattice. For the compound to dissolve, the solvent-solute interactions must overcome this energy.[5][6]

-

Solvation Energy: The energy released when the individual cation (isohexyltriphenylphosphonium+) and anion (Br-) are stabilized by solvent molecules.[5][6]

The general principle of "like dissolves like" is a useful starting point.[7] The solubility of alkyltriphenylphosphonium salts is dictated by a balance between the polar, ionic "head" and the nonpolar, organic "tail".

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents are effective at solvating the bromide anion and the positively charged phosphorus center. However, the nonpolar nature of the three phenyl rings and the isohexyl group can limit solubility. Generally, phosphonium salts show solubility in polar organic solvents like chloroform, dichloromethane, acetone, ethanol, and methanol.[4]

-

Nonpolar Solvents (e.g., Diethyl Ether, Hexanes): These solvents are unable to effectively solvate the ions and overcome the lattice energy. Consequently, phosphonium salts are typically insoluble or very poorly soluble in nonpolar solvents like diethyl ether and petroleum ether.[4]

-

Effect of the Alkyl Chain: The "isohexyl" group is a six-carbon alkyl chain. In a series of alkyltriphenylphosphonium salts, increasing the length of the alkyl chain increases the nonpolar character of the cation. This generally leads to decreased solubility in very polar solvents and increased solubility in less polar organic solvents.[8]

Predictive Solubility Profile

While specific quantitative data for this compound is limited, a qualitative profile can be constructed based on the known behavior of similar phosphonium salts.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low to Insoluble | The large, nonpolar organic structure (three phenyl rings, isohexyl group) outweighs the ionic character, leading to poor hydration.[9] |

| Methanol / Ethanol | High | Soluble | The alcohol's polarity can solvate the ionic head, while its alkyl portion interacts favorably with the organic part of the cation.[4] |

| Acetone | Intermediate | Soluble | Acetone provides a good balance of polarity to solvate the ions without being as polar as water.[4] |

| Dichloromethane (DCM) | Intermediate | Soluble | Confirmed to be a suitable solvent.[1] DCM effectively dissolves many phosphonium salts. |

| Tetrahydrofuran (THF) | Intermediate | Moderately Soluble | Often used as a solvent for generating Wittig reagents from their salts.[2] |

| Toluene / Benzene | Low | Sparingly Soluble to Insoluble | These nonpolar solvents are generally poor choices for dissolving the salt itself, though they may be used in the subsequent Wittig reaction.[10] |

| Diethyl Ether / Hexanes | Very Low | Insoluble | These nonpolar solvents cannot overcome the salt's lattice energy.[4] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[11][12] This protocol is designed to be self-validating.

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then measured.

Materials & Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC, or Gravimetric analysis setup)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. Causality Note: Adding a visible excess of solid is crucial to ensure that the final solution is genuinely saturated.[12]

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for an extended period (24-48 hours is typical). Causality Note: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. For validation, samples can be taken at different time points (e.g., 24h, 36h, 48h) to confirm that the measured concentration is no longer changing.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, tared vial. Causality Note: Filtering is critical to remove any microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: Determine the concentration of the dissolved solute using a pre-validated analytical method.

-

Gravimetric Method (most direct): Accurately weigh the filtered sample. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solute is achieved. The solubility is calculated as (mass of residue / mass of solvent) or (mass of residue / volume of sample).

-

Spectroscopic Method (e.g., UV-Vis): If the compound has a suitable chromophore (the phenyl rings), a calibration curve can be prepared using solutions of known concentration. The absorbance of the filtered sample can then be used to determine its concentration. This requires high-purity standards.

-

Experimental Workflow Diagram

Sources

- 1. This compound CAS#: 70240-41-4 [m.chemicalbook.com]

- 2. Wittig reagents - Wikipedia [en.wikipedia.org]

- 3. Solved WITTIG REACTION Wittig Mechanism Step 1: | Chegg.com [chegg.com]

- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Explain any four factors which affect the solubility of ionic compoun - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. scielo.br [scielo.br]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physical and Chemical Properties of Isohexyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and inferred physical and chemical characteristics of Isohexyltriphenylphosphonium Bromide, a key reagent in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into its handling, application, and the scientific principles governing its behavior.

Executive Summary: The Profile of a Wittig Reagent

This compound, also known by its systematic name (4-Methylpentyl)triphenylphosphonium Bromide, is a quaternary phosphonium salt. Its primary utility in the laboratory is as a precursor to a phosphorus ylide for the Wittig reaction, a cornerstone of alkene synthesis in modern organic chemistry. While detailed experimental data on its physical properties is not extensively documented in publicly available literature, we can construct a robust profile through a combination of known information and logical inferences from closely related analogs.

Molecular Identity and Structure

A foundational understanding of a reagent begins with its molecular identity. The structural and chemical identity of this compound is well-established.

| Identifier | Value |

| Chemical Name | This compound |

| Systematic Name | (4-Methylpentyl)triphenylphosphonium Bromide |

| CAS Number | 70240-41-4 |

| Molecular Formula | C24H28BrP |

| Molecular Weight | 427.36 g/mol |

The molecular structure consists of a central phosphorus atom bonded to three phenyl groups and an isohexyl group, with a bromide counter-ion.

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Ylide Formation

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the strong base and the ylide.

-

Solvent: Anhydrous solvent (e.g., THF, diethyl ether) is crucial.

-

Deprotonation: this compound is suspended in the anhydrous solvent. A strong base (e.g., n-butyllithium, sodium hydride) is added, typically at a low temperature (e.g., 0 °C or -78 °C), to deprotonate the alpha-carbon, forming the phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same anhydrous solvent, is then added to the ylide solution. The reaction is typically stirred for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Workup: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed or inhaled, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Due to its likely hygroscopic nature, storage in a desiccator is recommended.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for its role in the Wittig reaction. While a comprehensive, experimentally verified dataset of its physical properties is not currently available in the public domain, a reliable working profile can be constructed through an understanding of its molecular structure and comparison with well-characterized analogous compounds. It is anticipated to be a white to light yellow, hygroscopic solid, soluble in polar organic solvents like dichloromethane. Researchers and drug development professionals should handle this compound with the appropriate safety precautions for phosphonium salts and are encouraged to perform their own characterization to establish precise parameters for their specific applications.

References

-

Wikipedia. Methyltriphenylphosphonium bromide. [Link]

Technical Guide: Stability Mechanics and Storage Protocols for Isohexyltriphenylphosphonium Bromide

Topic: Stability and Storage of Isohexyltriphenylphosphonium Bromide Content Type: Technical Whitepaper / Operational Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This compound (CAS: 70240-41-4), also known as (4-methylpentyl)triphenylphosphonium bromide, is a specialized quaternary phosphonium salt primarily utilized as a precursor in Wittig olefination reactions. While the triphenylphosphonium moiety confers significant thermal stability to the crystalline lattice, the compound exhibits pronounced hygroscopicity .

Failure to manage moisture ingress does not merely alter the stoichiometry of downstream reactions; it can facilitate alkaline hydrolysis during ylide generation, leading to the formation of triphenylphosphine oxide (TPPO) and non-reactive byproducts. This guide outlines a self-validating storage and handling system designed to maintain >98% purity over extended shelf lives.

Physicochemical Profile & Stability Baseline

To effectively store this reagent, one must understand the forces governing its degradation.

| Property | Specification / Characteristic | Operational Implication |

| Chemical Structure | Large lipophilic cation; bulky anion. | |

| Physical State | White crystalline powder | High surface area increases moisture uptake rates. |

| Melting Point | >150°C (Inferred from homologs*) | Thermally stable in solid state; degradation is unlikely during ambient transport. |

| Hygroscopicity | High | Critical Control Point. Absorbed water deactivates strong bases (e.g., NaHMDS, n-BuLi) used in Wittig steps. |

| Solubility | Soluble in DCM, CHCl3, Alcohols | Store away from volatile solvent vapors to prevent deliquescence. |

*Note: While specific melting point data for the isohexyl variant (CAS 70240-41-4) is sparse, homologous series data (Isoamyl: 157-159°C; n-Hexyl: ~200°C) confirms high thermal stability.

Degradation Mechanisms

The stability of this compound is threatened by two primary pathways: Hydrolysis and Oxidation .

A. Alkaline Hydrolysis (The "Wet Solvent" Effect)

While the salt is stable in neutral water, the presence of moisture becomes catastrophic during the application phase. If the salt is wet when base is added:

-

The base attacks the absorbed water instead of the

-proton. -

Hydroxide ions (

) attack the phosphorus center. -

Result: Irreversible cleavage of the P-C bond, yielding Triphenylphosphine Oxide and Isohexane.

B. Oxidation

Although phosphonium salts are more resistant to oxidation than their phosphine precursors, long-term exposure to atmospheric oxygen, especially in the presence of light, can degrade the surface of the crystal lattice.

Visualizing the Threat: Degradation Pathway

Figure 1: The divergence between successful ylide formation and hydrolytic degradation caused by moisture contamination.[1]

Storage Protocols: The "Dry-Chain" System

To ensure integrity, implement a tiered storage strategy. This is not just about temperature; it is about atmosphere control .

Tier 1: Long-Term Storage (> 1 Month)

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Secondary Containment: Seal the vial inside a vacuum-sealed aluminized Mylar bag with a silica gel sachet.

-

Temperature: Ambient (15–25°C) is acceptable, but Refrigeration (2–8°C) is preferred to slow diffusion kinetics.

-

Atmosphere: Argon or Nitrogen blanket before sealing.

Tier 2: Working Aliquots (Daily/Weekly Use)

-

Desiccator: Store vials in a glass desiccator charged with active desiccant (e.g.,

or indicating Drierite). -

Handling: Only open vials after they have equilibrated to room temperature to prevent condensation on the cold solid.

Protocol: The "Equilibration Rule"

CRITICAL: If stored at 2–8°C, the container MUST remain sealed at room temperature for at least 30 minutes before opening. Opening a cold vial in humid lab air causes immediate condensation, ruining the salt.

Quality Control & Validation

Before committing this reagent to a high-value synthesis (e.g., API intermediate), validate its purity.

Method A:

-

Solvent:

-

Diagnostic Signal: Look for the specific splitting pattern of the

-methylene protons adjacent to Phosphorus. -

Impurity Flag: A sharp singlet around

7.5–7.7 ppm often indicates Triphenylphosphine Oxide (TPPO).

Method B:

-

Protocol: Run a decoupled

NMR. -

Expected Shift: Phosphonium salts typically resonate between +20 and +25 ppm .

-

Contamination: Any signal at +29 ppm confirms TPPO presence. Any signal at -5 ppm indicates unreacted Triphenylphosphine.

Operational Workflow: From Storage to Reaction

The following decision tree illustrates the correct handling procedure to maximize yield.

Figure 2: Operational workflow ensuring moisture removal before reaction initiation.

Safety & Handling (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

H301/H302: Toxic/Harmful if swallowed (typical of quaternary salts affecting neuromuscular transmission).

-

-

PPE:

-

Respiratory: N95 (US) or P2 (EU) dust mask is mandatory during weighing to prevent inhalation of fine particulates.

-

Skin: Nitrile gloves (0.11 mm minimum thickness).

-

-

Spill Management: Do not sweep dry dust (aerosol risk). Dampen with inert oil or cover with wet sand before collecting.

References

-

ResearchGate. (2021). Preparation of Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (Reference for synthesis and stability conditions). Retrieved from [Link]

Sources

Technical Guide: Handling Precautions for Isohexyltriphenylphosphonium Bromide

Executive Summary

Isohexyltriphenylphosphonium Bromide (Isohexyl-TPP) is a lipophilic cationic phosphonium salt widely utilized in two distinct high-value domains: as a precursor for Wittig olefination in organic synthesis and as a mitochondria-targeting vector in drug development. Its utility stems from the delocalized positive charge on the phosphorus atom, which facilitates both the formation of nucleophilic ylides and the potential-driven accumulation within the mitochondrial matrix.

However, this compound presents specific handling challenges.[1] Chemically, it is hygroscopic , requiring strict anhydrous protocols to prevent reagent deactivation. Biologically, while it serves as a delivery vector, the triphenylphosphonium (TPP) moiety exhibits dose-dependent cytotoxicity via mitochondrial membrane depolarization. This guide synthesizes field-proven protocols to manage these risks, ensuring experimental integrity and personnel safety.

Part 1: Physicochemical Profile & Hazard Identification

Structure-Activity Relationship (SAR) & Hazards

The lipophilic nature of the isohexyl chain (4-methylpentyl), combined with the TPP cation, allows this molecule to permeate lipid bilayers easily. This property, while useful, classifies it as a membrane-active toxicant .

Key Hazard Classifications (GHS):

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed). TPP salts can disrupt cardiac and hepatic function upon systemic absorption.

-

Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).

-

Target Organ Toxicity: Respiratory tract irritation (inhalation of dust).

-

Environmental: Toxic to aquatic life with long-lasting effects (due to membrane disruption in aquatic organisms).

Physical Properties Table

| Property | Value / Characteristic | Operational Implication |

| Appearance | White to off-white crystalline powder | Fine dust hazard; use local exhaust ventilation (LEV). |

| Hygroscopicity | High | Must be stored under desiccant; water quenches Wittig ylides. |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethanol | Use polar organic solvents for stock solutions. |

| Melting Point | ~150–200°C (Homologue dependent) | Thermal decomposition releases toxic fumes (POx, HBr). |

| Stability | Stable under N₂/Ar; Light sensitive | Store in amber vials; avoid prolonged exposure to ambient air. |

Part 2: Storage & Stability Protocol

Trustworthiness Principle: Improper storage is the primary cause of failed Wittig reactions (low yield due to hydrolysis) and inconsistent biological data (concentration errors due to water weight).

-

Desiccation: Store in a tightly sealed container within a desiccator containing active silica gel or P₂O₅.

-

Temperature: Ambient temperature is generally acceptable, but 2–8°C is recommended for long-term storage to retard oxidative degradation.

-

Inert Gas: After every use, backfill the container with Argon or Nitrogen before resealing.

-

Verification: Periodically check the physical state. Clumping or "wet" appearance indicates moisture absorption. Recrystallization (Ethanol/Ether) and drying under high vacuum (0.1 mmHg, 60°C, 4h) is required if hydration is suspected.

Part 3: Operational Handling – Chemical Synthesis (Wittig)

The Criticality of Anhydrous Conditions

In Wittig chemistry, Isohexyl-TPP is deprotonated by a strong base (e.g., NaH, KOtBu, LiHMDS) to form the phosphonium ylide . Moisture in the salt will consume the base immediately, generating hydroxide and quenching the ylide, leading to reaction failure.

Protocol: Anhydrous Reagent Preparation

-

Drying: Dry the Isohexyl-TPP salt in a vacuum oven at 60°C for at least 4 hours prior to use.

-

Weighing: Weigh quickly in a glovebox or use a "weighing boat to flask" transfer method under a cone of nitrogen to minimize atmospheric moisture uptake.

-

Solvent Choice: Use anhydrous THF or Toluene (distilled over Na/Benzophenone or from a solvent purification system).

Workflow Visualization: Anhydrous Transfer

The following diagram illustrates the logical flow for setting up a moisture-sensitive Wittig reaction using this reagent.

Figure 1: Anhydrous handling workflow for Wittig reagent preparation. Red indicates hazard/critical storage, Yellow indicates preparation, Green/Blue indicates active reaction steps.

Part 4: Operational Handling – Biological Applications

Mitochondrial Targeting Mechanism

Isohexyl-TPP accumulates in mitochondria driven by the membrane potential (

Protocol: Stock Solution & Cytotoxicity Management

-

Vehicle Selection: Prepare a 10–50 mM stock solution in DMSO or Ethanol . Avoid water for stock solutions to prevent long-term hydrolysis.

-

Dilution: Dilute into culture media immediately before use. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

-

Toxicity Threshold:

-

Safe Range: Typically < 1 µM for chronic exposure (24h+).

-

Toxic Range: > 5–10 µM often induces membrane depolarization and ATP depletion.

-

Control: Always run a "TPP-only" control (e.g., Methyl-TPP or Isohexyl-TPP without payload) to distinguish vector toxicity from drug activity.

-

Pathway Visualization: Mitochondrial Uptake & Toxicity

This diagram details the mechanism of action and the "tipping point" where the vector becomes a toxicant.

Figure 2: Biological fate of Isohexyl-TPP. Green represents successful targeting; Red warns of the toxicity threshold caused by membrane potential disruption.

Part 5: Emergency Response & Waste Management

Spill Cleanup

-

Solid Spill: Do not dry sweep (dust generation). Use a HEPA-filter vacuum or wet-wipe method. Wear nitrile gloves, lab coat, and N95/P100 respirator.

-

Solution Spill: Absorb with inert material (vermiculite/sand). Collect in a sealed container labeled "Hazardous Waste - Phosphonium Salt".

Fire Fighting

-

Decomposition: Thermal decomposition releases Phosphorus Oxides (POx) and Hydrogen Bromide (HBr) gas.

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use water jet (spreads the chemical).

Disposal

-

Strict Rule: Never dispose of phosphonium salts down the drain. They are toxic to aquatic life.[2][3]

-

Method: Incineration in a chemical waste facility equipped with an afterburner and scrubber to neutralize P and Br emissions.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76566, Hexyltriphenylphosphonium bromide. Retrieved from [Link]

-

Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Wittig Reaction Protocols and Phosphonium Salt Preparation. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Installation of Isohexyl Motifs via Wittig Olefination

Protocol Guide for Isohexyltriphenylphosphonium Bromide

Executive Summary & Strategic Utility

This compound is a specialized Wittig reagent precursor used to introduce the 4-methylpentyl (isohexyl) motif into complex organic scaffolds. This structural unit—a branched alkyl chain—is a critical pharmacophore found in diverse natural products, including insect pheromones, iso-branched fatty acids (critical for bacterial membrane fluidity studies), and specific terpene side chains.

Unlike simple linear alkyl chains, the isohexyl group introduces steric bulk at the terminus, influencing receptor binding affinities and lipid packing properties. This Application Note provides a rigorous, field-proven guide for:

-

Synthesis and Purification of the high-purity phosphonium salt.

-

Stereoselective Olefination: Protocols for accessing both Z- (kinetic) and E- (thermodynamic) alkene geometries.

-

Troubleshooting: Expert insights into handling unstabilized ylides.

Chemical Profile & Mechanism[1][2]

-

Chemical Name: this compound (also (4-methylpentyl)triphenylphosphonium bromide).

-

Ylide Class: Unstabilized Ylide . The negative charge on the

-carbon is not delocalized by an electron-withdrawing group. -

Reactivity: Highly reactive towards aldehydes and ketones.

-

Stereochemical Outcome:

-

Standard Conditions (Salt-Free): Predominantly Z-selective (cis).

-

Schlosser Modification: E-selective (trans).

-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence based on reaction conditions.

Figure 1: Mechanistic pathway for this compound. Note the bifurcation at the Betaine stage determining stereochemistry.

Preparation of the Reagent

Objective: Synthesis of high-purity salt free of residual phosphine.

Commercial availability of specific iso-branched salts can be sporadic. In-house preparation is often required for high-stakes total synthesis to ensure anhydrous integrity.

Materials

-

Substrate: 1-Bromo-4-methylpentane (Isohexyl bromide).

-

Reagent: Triphenylphosphine (PPh3) (Recrystallized from EtOH if oxidized).

-

Solvent: Toluene (Anhydrous) or Acetonitrile (HPLC Grade).

Protocol (Step-by-Step)

-

Stoichiometry: Charge a flame-dried round-bottom flask with Triphenylphosphine (1.05 equiv) and 1-Bromo-4-methylpentane (1.0 equiv).

-

Expert Insight: A slight excess of PPh3 ensures complete consumption of the alkyl halide, which is harder to remove than the phosphine.

-

-

Solvation: Dissolve in anhydrous Toluene (concentration ~1 M).

-

Note: Toluene is preferred over MeCN for easier precipitation, though MeCN offers faster kinetics.

-

-

Reflux: Heat the mixture to reflux (

) under an Argon atmosphere for 24–48 hours.-

Monitoring: The salt may begin to precipitate as a white solid or thick oil during reflux.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

If solid: Filter under inert atmosphere.

-

If oil: Decant the toluene. Triturate (scratch/rub) the oil vigorously with anhydrous Diethyl Ether or Hexanes to induce crystallization.

-

-

Purification (Critical): Wash the solid cake

with hot Benzene or warm Toluene to remove unreacted PPh3 and phosphine oxide. -

Drying: Dry under high vacuum (

mmHg) at-

Validation: Check

NMR (

-

Stereoselective Olefination Protocols

Protocol A: Z-Selective Synthesis (Standard Wittig)

Best for: Pheromones requiring cis-geometry.

Reagents:

-

Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or LiHMDS.

-

Why? HMDS bases are non-nucleophilic and soluble, providing cleaner deprotonation than n-BuLi for sensitive substrates.

-

-

Solvent: THF (Freshly distilled/dried).

Procedure:

-

Suspension: Suspend this compound (1.2 equiv) in THF at

under Argon. -

Ylide Formation: Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF).

-

Observation: The solution will turn a characteristic orange/red color , indicating ylide formation. Stir for 30–60 mins.

-

-

Cooling: Cool the ylide solution to

.-

Causality: Low temperature is critical. It ensures the reaction is under kinetic control, favoring the formation of the cis-oxaphosphetane.

-

-

Addition: Add the aldehyde (1.0 equiv) dissolved in THF slowly down the side of the flask (pre-cooled).

-

Reaction: Stir at

for 1 hour, then allow to warm slowly to room temperature over 4 hours. -

Quench: Quench with saturated aqueous

. -

Workup: Extract with

, dry over

Protocol B: E-Selective Synthesis (Schlosser Modification)

Best for: Trans-terpenoids or rigidifying lipid tails.

Procedure Differences:

-

Generate the ylide with PhLi (Phenyllithium) at

in THF/Ether. -

Add the aldehyde at

. The betaine forms.[1] -

Crucial Step: Add a second equivalent of PhLi to deprotonate the betaine (

-position), forming a -

Allow the solution to warm to

(equilibration to the trans-intermediate). -

Quench with HCl/t-BuOH (proton source) to reform the betaine, now in the thermodynamic anti configuration.

-

Add KOtBu to trigger elimination to the E-alkene.

Application Data & Troubleshooting

Solvent & Base Compatibility Matrix

| Parameter | Z-Selective Conditions | E-Selective Conditions | Notes |

| Solvent | THF, HMPA (additive) | THF / Et2O | HMPA promotes Z-selectivity by solvating Li+. |

| Base | NaHMDS, KHMDS, KOtBu | PhLi, n-BuLi | NaHMDS is milder; PhLi required for Schlosser. |

| Temp | Temperature control is the primary stereocontrol lever. | ||

| Selectivity | Ratios depend on aldehyde sterics. |

Troubleshooting Guide

Problem 1: Low Yield / Starting Material Recovery

-

Cause: The salt may be wet (hygroscopic).

-

Solution: Azeotrope the salt with dry benzene or toluene prior to adding base. Water kills the base instantly.

Problem 2: Poor Z/E Selectivity

-

Cause: Reaction warmed up too fast or lithium salts interfered.

-

Solution: For strict Z-selectivity, use KHMDS (Potassium counterion) and perform the reaction under "Salt-Free" conditions (filter the inorganic salts if generated in situ, or use soluble bases).

Problem 3: "Gummy" precipitate during salt formation

-

Cause: Toluene is a poor solvent for the ionic product.

-

Solution: Decant hot toluene, add fresh toluene, reheat, and let cool very slowly. Alternatively, dissolve in minimal MeCN and precipitate into

.

Workflow Visualization

Figure 2: End-to-end workflow from salt synthesis to final natural product fragment.

References

-

Reagent Preparation

-

General Alkyl Phosphonium Salts: "Preparation of Alkyltriphenylphosphonium Halides."[2] Org.[3][4][5] Synth.1973 , 53, 13. Link (Representative protocol adapted for isohexyl chain).

-

Specific Isohexyl Synthesis: "Synthesis of (4-methylpentyl)triphenylphosphonium bromide." PrepChem. Link (Methodology adapted from analogous phenylbutyl synthesis).

-

-

Wittig Mechanism & Stereocontrol

-

Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3][6] Chem. Rev.1989 , 89, 863–927. Link

-

Schlosser, M.; Christmann, K. F. "Trans-Selective Olefin Syntheses." Angew.[3][2] Chem. Int. Ed.1966 , 5, 126. Link

-

-

Application in Natural Products

-

General Application: Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Top. Stereochem.1994 , 21, 1. Link

-

Branched Pheromone Synthesis: Mori, K. "Synthesis of Optically Active Pheromones." Tetrahedron1989 , 45, 3233. (Describes general strategies for installing branched alkyl tails in insect pheromones). Link

-

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Large-Scale Synthesis and Utilization of Triphenylphosphonium Salts in Alkene Synthesis

Introduction: The Strategic Importance of Phosphonium Salts in Large-Scale Alkene Synthesis

In the landscape of industrial organic synthesis, the Wittig reaction stands as a cornerstone for the precise construction of carbon-carbon double bonds.[1][2] This Nobel Prize-winning methodology offers unparalleled control over the location of the newly formed double bond, making it an indispensable tool in the synthesis of high-value molecules such as pharmaceuticals, agrochemicals, and fine chemicals.[1][3] At the heart of this reaction lies the phosphonium ylide, a reactive intermediate generated from a stable phosphonium salt precursor. The synthesis, purification, and handling of these phosphonium salts on a large scale are therefore critical for the economic viability and efficiency of numerous manufacturing processes.

This document provides detailed application notes and protocols for the large-scale synthesis of triphenylphosphonium salts, with a primary focus on the industrially significant synthesis of a key intermediate for Vitamin A production. Additionally, a general protocol for the preparation of a representative alkyltriphenylphosphonium salt, Isohexyltriphenylphosphonium Bromide, is presented to illustrate the broader applicability of these methods.

Part 1: Industrial Synthesis of the C15-Triphenylphosphonium Salt for Vitamin A Production

The industrial synthesis of Vitamin A acetate, notably pioneered by BASF, employs a convergent C15 + C5 strategy, wherein a C15-triphenylphosphonium salt is a pivotal intermediate.[4] This salt is not a simple alkyltriphenylphosphonium bromide, but rather a more complex structure derived from vinyl-β-ionol.

Causality of Experimental Choices in the C15 Phosphonium Salt Synthesis

The synthesis of the C15 phosphonium salt from vinyl-β-ionol and triphenylphosphine is a carefully optimized industrial process. The choice of reactants, solvents, and reaction conditions is dictated by the need for high yield, purity, and process safety on a multi-ton scale.

-

Reactants: Vinyl-β-ionol is the C15 building block, providing the core structure of the Vitamin A side chain. Triphenylphosphine is the phosphorus source, chosen for its reactivity and the relative stability of the resulting phosphonium salt. An acid, such as sulfuric acid or hydrobromic acid, is crucial as a catalyst to facilitate the reaction.[4][5]

-

Solvent System: The reaction is often carried out in a mixed solvent system, such as methanol, water, and a hydrocarbon like heptane.[6][7] This multiphasic system aids in managing the solubility of the reactants and the resulting salt, facilitating both the reaction and the subsequent work-up.

-

Temperature Control: The reaction temperature is typically maintained between 30°C and 55°C.[5][6] This temperature range represents a balance between achieving a practical reaction rate and minimizing potential side reactions or degradation of the starting materials and product.

Diagram of the Vitamin A Synthesis Workflow

Caption: Workflow for the industrial synthesis of Vitamin A acetate via a C15 phosphonium salt.

Large-Scale Protocol for C15-Triphenylphosphonium Salt Synthesis

This protocol is a synthesized representation based on publicly available patent literature and is intended for informational purposes. Actual industrial processes are proprietary and may vary.

Materials and Equipment:

-

Glass-lined or stainless steel reactor with temperature control, mechanical stirring, and inert atmosphere capabilities.

-

Charging vessels for reactants and solvents.

-

Filtration and drying equipment suitable for large-scale solid handling.

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety glasses with side shields, face shield, and a lab coat. Work in a well-ventilated area.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles (kmol) |

| Vinyl-β-ionol | 220.35 | ~0.93 | 220.4 | 1.0 |

| Triphenylphosphine | 262.29 | ~1.1 | 262.3 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 1.84 | 98.1 | 1.0 |

| Methanol | 32.04 | 0.792 | As per process | - |

| Water | 18.02 | 1.0 | As per process | - |

| Heptane | 100.21 | 0.684 | As per process | - |

Procedure:

-

Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

-

Solvent and Reagent Charging:

-

Charge the specified volume of the methanol-water-heptane solvent mixture to the reactor.[6]

-

Begin agitation and charge the triphenylphosphine.

-

Slowly add the sulfuric acid to the reactor, maintaining the temperature between 30-50°C.[5] This addition may be done portion-wise or continuously over several hours to control the exotherm.

-

-

Addition of Vinyl-β-ionol: Once the sulfuric acid addition is complete and the temperature is stable, add the vinyl-β-ionol to the reaction mixture.

-

Reaction: Adjust the temperature to 45-55°C and maintain for 2-20 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).[5]

-

Work-up and Isolation:

-

Cool the reaction mixture.

-

The product may precipitate or be isolated through phase separation and subsequent crystallization.

-

Filter the solid C15-triphenylphosphonium salt and wash with a suitable solvent to remove impurities.

-

Dry the product under vacuum at a controlled temperature.

-

Expected Outcome: The C15-triphenylphosphonium salt is obtained as a solid, typically as a mixture of the hydrogen sulfate and methyl sulfate salts.[5][7]

Part 2: General Protocol for the Synthesis of this compound

This section provides a general, large-scale protocol for the synthesis of a representative alkyltriphenylphosphonium salt, this compound, also known as (4-methylpentyl)triphenylphosphonium bromide. This protocol can be adapted for other primary alkyl halides.

Diagram of this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Synthesis of the Precursor: 1-Bromo-4-methylpentane (Isohexyl Bromide)

The synthesis of the phosphonium salt begins with the preparation of the corresponding alkyl halide. 1-Bromo-4-methylpentane can be synthesized from 4-methyl-1-pentanol.

Protocol for 1-Bromo-4-methylpentane Synthesis:

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

-

Heating mantle and temperature controller.

-

Separatory funnel and distillation apparatus.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (g) | Moles |

| 4-Methyl-1-pentanol | 102.17 | 0.812 | 102.2 | 1.0 |

| Phosphorus tribromide (PBr₃) | 270.69 | 2.852 | 99.2 | 0.366 |

Procedure:

-

Setup: In a well-ventilated fume hood, charge the 4-methyl-1-pentanol into the flask and cool in an ice bath.

-

Addition of PBr₃: Slowly add the phosphorus tribromide from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.

-

Work-up:

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Purify the crude 1-bromo-4-methylpentane by fractional distillation. The boiling point is approximately 147-148°C.[8][9]

Large-Scale Protocol for this compound Synthesis

Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles (kmol) |

| 1-Bromo-4-methylpentane | 165.07 | 1.169 | 165.1 | 1.0 |

| Triphenylphosphine | 262.29 | ~1.1 | 262.3 | 1.0 |

| Toluene | 92.14 | 0.867 | As per process | - |

Procedure:

-

Reactor Setup: Charge a suitable reactor with toluene and triphenylphosphine.

-

Addition of Alkyl Halide: Add the 1-bromo-4-methylpentane to the reactor.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 24-72 hours.[10] The reaction progress can be monitored by observing the precipitation of the phosphonium salt.

-

Isolation:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Filter the solid product.

-

Wash the filter cake with cold toluene and then with a non-polar solvent like hexane to remove any unreacted starting materials.[1]

-

-

Drying: Dry the this compound under vacuum.

Purification and Quality Control

For many applications, the phosphonium salt synthesized as described is of sufficient purity. However, for high-purity requirements, recrystallization can be performed. A common technique involves dissolving the salt in a minimal amount of a polar solvent (e.g., dichloromethane or ethanol) and inducing precipitation by the addition of a non-polar solvent (e.g., diethyl ether or hexane).[1]

For industrial-scale purification, ion-exchange chromatography can be employed to remove unreacted triphenylphosphine and other impurities.[11]

Quality Control: The purity of the phosphonium salt should be assessed using techniques such as:

-

Melting Point: A sharp melting point is indicative of high purity.

-

NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure and identify any impurities.

-

HPLC: To quantify the purity of the product.[11]

Large-Scale Wittig Reaction Considerations and Byproduct Management

The subsequent Wittig reaction involves the deprotonation of the phosphonium salt to form the ylide, followed by reaction with a carbonyl compound. On a large scale, the management of the triphenylphosphine oxide (TPPO) byproduct is a significant challenge.[12]

TPPO Removal Strategies:

-

Crystallization: If the alkene product is a solid, it may be possible to crystallize it from the reaction mixture, leaving the more soluble TPPO in the mother liquor.

-

Precipitation of TPPO: TPPO can be selectively precipitated from reaction mixtures in polar solvents by the addition of zinc chloride (ZnCl₂).[13]

-

Chromatography-Free Filtration: For non-polar products, the reaction mixture can be concentrated and passed through a plug of silica gel, eluting the product with a non-polar solvent and retaining the more polar TPPO on the silica.[14]

-

Solvent Extraction: Utilizing the differential solubility of the product and TPPO in various solvents can facilitate separation.

Safety and Handling

Phosphonium Salts:

-

Handle in a well-ventilated area.

-

Avoid creating dust.

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Triphenylphosphine Oxide:

-

While generally considered to be of low toxicity, it is a fine powder and inhalation should be avoided.

-

Large quantities of TPPO are generated in industrial processes and should be disposed of in accordance with local regulations. Recycling of TPPO is an area of active research.[12]

1-Bromo-4-methylpentane:

-

Flammable liquid and vapor.[8]

-

Harmful if swallowed and causes eye irritation.

-

Handle in a fume hood and take precautions against static discharge.[8]

Conclusion

The large-scale synthesis of triphenylphosphonium salts is a mature and critical technology in the chemical industry, enabling the production of a wide array of important molecules. While the specific phosphonium salt employed in the industrial synthesis of Vitamin A is a complex C15 derivative, the fundamental principles of its synthesis are mirrored in the preparation of simpler alkyltriphenylphosphonium salts like this compound. A thorough understanding of the reaction parameters, purification techniques, and byproduct management strategies is essential for the successful and economical implementation of the Wittig reaction on an industrial scale.

References

-

US20090043121A1 - Method for producing vitamin a acetate - Google Patents.

-

1-Bromo-4-methylpentane 97 626-88-0 - Sigma-Aldrich.

-

Vitamin A: Properties, Production process and Uses - ChemicalBook.

-

FR3085037A1 - VITAMIN A SYNTHESIS PROCESS - Google Patents.

-

DE10359433A1 - Process for the preparation of vitamin A acetate - Google Patents.

-

Development of the industrial synthesis of vitamin A - Baxendale Group - Durham University.

-

WO2005058811A1 - Method for producing vitamin a acetate - Google Patents.

-

US6727381B2 - Process for producing vitamin A ester - Google Patents.

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega - ACS Publications.

-

US6630605B2 - Process for the purification of phosphonium salts - Google Patents.

-

Wittig Reaction Practice Problems - Chemistry Steps.

-

Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update - UK.

-

Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.

-

1-Bromo-4-methylpentane | 626-88-0 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

Problems with wittig reaction : r/Chempros - Reddit.

-

How to recrystallize phosphonium salt? - ResearchGate.

-

Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - MDPI.

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.

-

CAS 626-88-0: 1-Bromo-4-methylpentane | CymitQuimica.

-

Development of the industrial synthesis of vitamin A - Academia.edu.

-

Wittig Reaction Practice Problems - YouTube.

-

Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.

-

Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester.

-

Development of the industrial synthesis of vitamin A | Request PDF - ResearchGate.

-

making phosphonium salts - YouTube.

-

The Wittig Reaction - Chemistry LibreTexts.

-

Process for the preparation of phosphonium salts - European Patent Office - EP 0675130 A2 - Googleapis.com.

-

1-Bromo-4-methylpentane|626-88-0 - LookChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Development of the industrial synthesis of vitamin A [academia.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. US20090043121A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]

- 6. DE10359433A1 - Process for the preparation of vitamin A acetate - Google Patents [patents.google.com]

- 7. WO2005058811A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]

- 8. 1-Bromo-4-methylpentane | 626-88-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. lookchem.com [lookchem.com]

- 10. youtube.com [youtube.com]

- 11. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Workup [chem.rochester.edu]

Application Note: Strategic Protection in Wittig Olefination with Isohexyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of the Wittig Reaction

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its ability to construct carbon-carbon double bonds with exceptional regiocontrol.[1] This powerful transformation involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde or ketone.[2] Isohexyltriphenylphosphonium bromide is a key reagent in this class, leading to the formation of a non-stabilized ylide upon treatment with a strong base. This ylide is highly reactive and particularly useful for the synthesis of Z-alkenes from aldehydes.[2]

In the intricate landscape of multi-step synthesis, particularly in the development of complex pharmaceutical intermediates, the presence of multiple functional groups necessitates a carefully orchestrated strategy of protection and deprotection.[3] The choice of protecting groups is paramount, as they must remain inert to the reaction conditions employed in subsequent steps.[4] The generation of non-stabilized ylides from precursors like this compound typically requires strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1][5] These strongly basic and often nucleophilic conditions present a significant challenge to the stability of many common protecting groups.

This application note serves as a comprehensive guide to protecting group compatibility in Wittig reactions utilizing this compound. We will delve into the stability of various protecting groups for alcohols, amines, carbonyls, and carboxylic acids under the demanding conditions of non-stabilized ylide formation and reaction. Furthermore, we will provide detailed, field-proven protocols and a logical framework for selecting the optimal protecting group strategy to ensure the success of your synthetic endeavors.

The Critical Juncture: Ylide Formation and Protecting Group Stability

The deprotonation of this compound to its corresponding ylide is the critical step where protecting group stability is most rigorously tested. The use of strong bases like n-BuLi introduces highly basic and nucleophilic conditions that can cleave or react with sensitive functional groups.

Protecting Group Compatibility Analysis

The selection of a suitable protecting group hinges on its ability to withstand the harsh basic conditions of the ylide generation step. Below is a detailed analysis of the compatibility of common protecting groups for various functionalities.

Alcohol Protecting Groups

Alcohols possess an acidic proton that will be readily deprotonated by strong bases, necessitating their protection.

| Protecting Group | Abbreviation | Stability to Strong Bases (e.g., n-BuLi) | Notes |

| Silyl Ethers | TBDMS, TIPS, TBDPS | Excellent | Highly robust and the protecting groups of choice for alcohols in this context. Their steric bulk prevents cleavage by nucleophilic attack.[6] |

| Benzyl Ether | Bn | Good | Generally stable, though cleavage can occur under harsh conditions with prolonged exposure to very strong bases.[7] |

| Tetrahydropyranyl Ether | THP | Good | Stable to strong bases and nucleophiles.[8] |

| Methyl Ether | Me | Excellent | Very stable, but requires harsh conditions for removal (e.g., BBr3), limiting its utility in complex syntheses. |

| Acetyl | Ac | Poor | Readily cleaved by basic hydrolysis (saponification). |

Recommendation: Silyl ethers, particularly TBDMS and TIPS, are the most reliable protecting groups for alcohols in Wittig reactions involving non-stabilized ylides.

Amine Protecting Groups

Primary and secondary amines also have acidic protons and require protection.

| Protecting Group | Abbreviation | Stability to Strong Bases (e.g., n-BuLi) | Notes |

| tert-Butoxycarbonyl | Boc | Moderate to Good | Generally stable to most bases, but can be susceptible to cleavage by strong organolithium reagents, especially at elevated temperatures.[9][10] |

| Dibenzyl | Bn2 | Excellent | Very robust and stable to strong bases like n-BuLi.[11] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Poor | Cleaved by mild bases, making it incompatible with the conditions for non-stabilized ylide generation.[12] |

| Benzyloxycarbonyl | Cbz | Good | Generally stable to strong bases. |

Recommendation: Dibenzyl protection is the most secure choice for amines. The Boc group can be used, but careful temperature control and reaction monitoring are advised.

Carbonyl Protecting Groups (Aldehydes & Ketones)

If a molecule contains a carbonyl group that should not participate in the Wittig reaction, it must be protected.

| Protecting Group | Type | Stability to Strong Bases (e.g., n-BuLi) | Notes |

| Acetal/Ketal | Cyclic (e.g., from ethylene glycol) | Excellent | Highly stable to strong bases and nucleophiles.[3][13][14] |

| Dithiane/Dithiolane | Cyclic (e.g., from 1,3-propanedithiol) | Excellent | Very robust under basic conditions. |

Recommendation: Cyclic acetals are the standard and most reliable protecting groups for carbonyl functionalities in this context.

Carboxylic Acid Protecting Groups

The acidic proton of a carboxylic acid will be instantly deprotonated. Furthermore, the resulting carboxylate can be problematic. Protection as an ester is a common strategy.

| Protecting Group | Type | Stability to Strong Bases (e.g., n-BuLi) | Notes |

| Methyl or Ethyl Ester | Ester | Moderate | While Wittig ylides generally do not react with esters in the canonical [2+2] cycloaddition, non-stabilized ylides are strong nucleophiles and can potentially engage in nucleophilic acyl substitution, leading to side products.[1] |

| tert-Butyl Ester | Ester | Good | The steric hindrance of the tert-butyl group provides greater stability against nucleophilic attack compared to methyl or ethyl esters. |

| Silyl Ester | Ester | Poor to Moderate | Susceptible to cleavage by strong bases and nucleophiles. |

Recommendation: If a carboxylic acid must be present, protection as a tert-butyl ester offers a better balance of stability and subsequent deprotection compared to less hindered esters. However, the most prudent strategy is often to introduce the carboxylic acid functionality at a later stage in the synthesis if possible.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with this compound

This protocol outlines the in-situ generation of the ylide followed by the olefination of an aldehyde.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Aldehyde (substrate)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, syringe, septum, and nitrogen/argon inlet

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Suspension: Add anhydrous THF to the flask to create a suspension.

-

Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30-60 minutes.

-

Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH4Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction on a Substrate with a TBDMS-Protected Alcohol

This protocol demonstrates the application of the general procedure to a substrate containing a compatible protecting group.

Substrate Example: 4-(tert-Butyldimethylsilyloxy)butanal

Procedure:

-

Follow steps 1-3 of the General Protocol to generate the isohexylidenetriphenylphosphorane ylide.

-

Dissolve 4-(tert-butyldimethylsilyloxy)butanal (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Follow steps 5-10 of the General Protocol to complete the reaction, work-up, and purification. The TBDMS ether will remain intact throughout this process.

Conclusion and Best Practices

The successful execution of a Wittig reaction with this compound in a complex synthetic sequence is critically dependent on the judicious choice of protecting groups. The strongly basic conditions required for the formation of the non-stabilized ylide are the primary consideration for compatibility.

Key Takeaways:

-

For Alcohols: Silyl ethers (TBDMS, TIPS) are the gold standard.

-

For Amines: Dibenzyl protection offers the highest level of security.

-

For Carbonyls: Cyclic acetals are highly reliable.

-

For Carboxylic Acids: Protection as a tert-butyl ester is a viable option, though introducing the functionality later in the synthesis is often a more robust strategy.

By adhering to the principles of orthogonal protection and carefully selecting protecting groups that are stable to strong bases, researchers can confidently employ the Wittig reaction with this compound to achieve their synthetic targets in drug discovery and development.

References

-

Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

-

Alcohol Protecting Groups. Available at: [Link]

-

Which one is compatible protecting group for primary amine in presence of nBuLi reagent? ResearchGate. Available at: [Link]

-

Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

-

Protecting Groups. Available at: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. National Institutes of Health. Available at: [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

-

Wittig reaction in presence of carboxylic acids. Chemistry Stack Exchange. Available at: [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. wyzant.com [wyzant.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 14. Dimethyl Acetals [organic-chemistry.org]

Application Note: Synthesis of Terminal Alkenes using Isohexyltriphenylphosphonium Bromide

Introduction & Core Directive

Objective: This guide details the protocol for synthesizing isohexyl-functionalized terminal alkenes (specifically 5-methyl-1-hexene ) via the Wittig reaction.

The Challenge: While methyltriphenylphosphonium bromide is the standard reagent for converting aldehydes/ketones into terminal alkenes (

Scope:

-

Preparation of the Reagent: Synthesis of this compound.

-

Wittig Methylenation: Reaction of the isohexyl ylide with paraformaldehyde to yield 5-methyl-1-hexene.

-

General Olefination: Brief context on reacting this salt with other aldehydes to form internal alkenes.

Scientific Principles & Mechanism

The Wittig Reaction Pathway

The synthesis relies on the deprotonation of the phosphonium salt to form a phosphorus ylide (phosphorane), which then attacks a carbonyl compound.

-

Ylide Formation: The acidic proton on the

-carbon of the isohexyl group is removed by a strong base (e.g.,-

Note: The resulting ylide is a non-stabilized ylide (alkyl group donor), making it highly reactive and moisture-sensitive. It typically appears deep orange or red.

-

-

Carbonyl Addition: The ylide attacks the carbonyl carbon of formaldehyde (

). -

Intermediate: Formation of a four-membered oxaphosphetane ring (via a betaine intermediate).

-

Elimination: The ring collapses to release Triphenylphosphine Oxide (

) and the target alkene.

Mechanistic Diagram

Caption: Mechanistic pathway for the synthesis of 5-methyl-1-hexene from this compound.

Experimental Protocols

Preparation of this compound

If the salt is not commercially available, it must be synthesized de novo.

Reagents:

-

Triphenylphosphine (

) [1.05 eq] -

1-Bromo-4-methylpentane (Isohexyl bromide) [1.0 eq]

-

Solvent: Toluene or Xylene (high boiling point required).

Procedure:

-

Dissolution: Dissolve

(27.5 g, 105 mmol) and 1-bromo-4-methylpentane (16.5 g, 100 mmol) in dry Toluene (100 mL). -

Reflux: Heat the mixture to reflux (

) under an inert atmosphere ( -

Precipitation: The phosphonium salt usually precipitates as a white solid. If no solid appears, cool the solution to

and add diethyl ether to induce crystallization. -

Filtration: Filter the white solid under vacuum (Schlenk line preferred to keep dry).

-

Drying: Dry the salt under high vacuum at

for 4 hours to remove trace solvent.-

Yield: Typically 85–95%.

-

Validation: Check melting point (typically

) and

-

Synthesis of Terminal Alkene (5-methyl-1-hexene)

This protocol uses Paraformaldehyde as the formaldehyde source ("cracking" it in situ or thermally).

Reagents:

-

This compound [10 mmol]

-

Potassium tert-butoxide (

) [12 mmol] OR -

Paraformaldehyde (PFA) [30-50 mmol, excess]

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Suspension: Add this compound (4.27 g, 10 mmol) and suspend in anhydrous THF (40 mL).

-

Ylide Formation (The "Wittig Color"):

-

Cool the suspension to

(ice bath). -

Add

(1.35 g, 12 mmol) in one portion (or dropwise if using -

Observation: The mixture will turn a deep orange/red color, indicating the formation of the non-stabilized ylide.

-

Stir at

for 30–60 minutes.

-

-

Formaldehyde Addition:

-

Method A (Solid PFA): Add dry Paraformaldehyde powder (1.5 g, excess) directly to the reaction mixture. Remove the cold bath and allow to warm to room temperature. PFA depolymerizes slowly in the presence of the basic ylide.

-

Method B (Gaseous HCHO - Preferred for purity): In a separate flask, heat Paraformaldehyde to

and channel the resulting formaldehyde gas via a cannula into the ylide solution.

-

-

Reaction: Stir at room temperature for 12 hours. The orange color should fade to a pale yellow/white suspension (formation of

). -

Quench: Quench the reaction with saturated

solution (10 mL). -

Workup:

-

Extract the aqueous layer with Pentane or Diethyl Ether (

mL). Note: The product is volatile (BP -

Wash combined organics with brine, dry over

, and filter.

-

-

Purification:

-

Concentrate the solution carefully (avoid rotary evaporation if possible, or use low vacuum/cold bath to prevent product loss).

-

Purify via fractional distillation or flash chromatography (Pentane eluent) to separate the alkene from Triphenylphosphine oxide.

-

Data Summary Table: